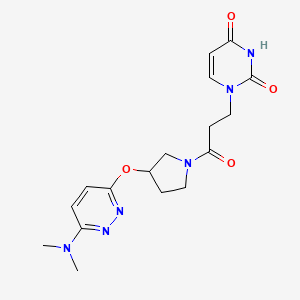

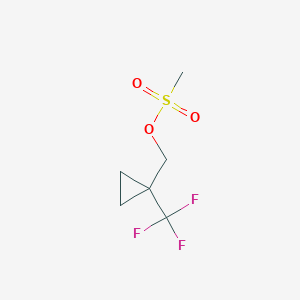

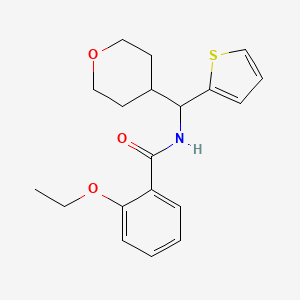

![molecular formula C14H14F5NO2S B2767562 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane CAS No. 2097916-12-4](/img/structure/B2767562.png)

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane, also known as DFTBO, is a novel fluorescent probe that has gained significant attention in recent years due to its unique properties. DFTBO is a spiropyran-based compound that exhibits a reversible photochromic response upon excitation with UV light. This compound has been widely used in various scientific research applications, including bioimaging, chemical sensing, and drug discovery.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of closely related compounds like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using single-crystal x-ray diffraction, revealing how aziridine rings are spiro-fused to cyclohexane rings, indicating the structural complexity and potential reactivity of similar compounds (Zacharis & Trefonas, 1970).

Electrophilic Fluorination

- Studies on N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, which are structurally similar, have highlighted their utility as highly reactive and easy-to-handle electrophilic fluorinating agents. These compounds efficiently fluorinate activated aromatics, demonstrating their potential in synthetic chemistry applications (Umemoto & Nagayoshi, 1996).

Copper-Catalyzed Intramolecular Trifluoromethylation

- Research into the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to CF3-containing 2-azaspiro[4.5]decanes, has provided a method for constructing compounds with adjacent quaternary stereocenters, illustrating a synthesis pathway that might be applicable to 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane (Han, Liu, & Wang, 2014).

Synthesis and Characterization of Related Compounds

- The synthesis of diazonium (perfluoroalkyl) benzenesulfonimide monomers from Nafion monomer showcases a method for creating partially-fluorinated compounds that can chemically bond with carbon electrodes in proton exchange membrane fuel cells, hinting at the potential applications of fluorinated compounds in energy technologies (Mei, D'Andrea, Nguyen, & Nworie, 2014).

Proton Conducting Membranes

- A study on semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer via click chemistry for proton exchange membrane fuel cells has illustrated the importance of fluorinated compounds in improving membrane properties for energy applications (Jiang et al., 2014).

Propriétés

IUPAC Name |

2,2-difluoro-6-[4-(trifluoromethyl)phenyl]sulfonyl-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO2S/c15-13(16)9-12(13)5-7-20(8-6-12)23(21,22)11-3-1-10(2-4-11)14(17,18)19/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOAWAUQHHXRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

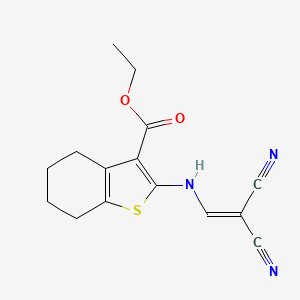

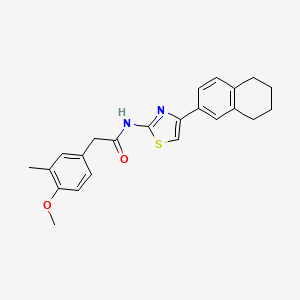

![5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767480.png)

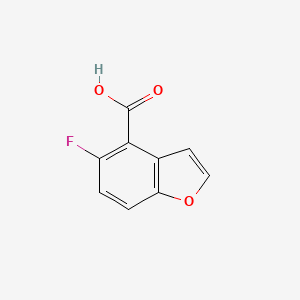

![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)

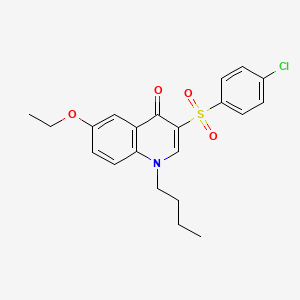

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)

![Methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2767500.png)